molecular formula C9H9NO2 B2556514 (5-Aminobenzofuran-2-yl)methanol CAS No. 741262-62-4

(5-Aminobenzofuran-2-yl)methanol

Cat. No.: B2556514
CAS No.: 741262-62-4
M. Wt: 163.176
InChI Key: OFBBHAJLVVKTDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminobenzofuran-2-yl)methanol typically involves the reaction of benzofuran derivatives with appropriate reagents. One common method includes the use of a compound III and a compound V in an organic solvent under the action of alkali to prepare a compound II. This intermediate is then subjected to a reduction reaction using hydrogen in the presence of a hydrogenation catalyst . The reaction conditions are generally mild, making this method suitable for industrial production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of common and inexpensive raw materials, along with simple operations and high synthetic efficiency, makes this method advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(5-Aminobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, alkali, and various oxidizing and halogenating agents. The conditions for these reactions are generally mild, ensuring high yields and minimal side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-2-carbaldehyde derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Aminobenzofuran-2-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a hydroxyl group on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(5-amino-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBHAJLVVKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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